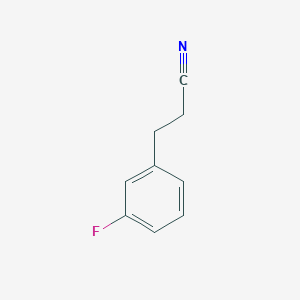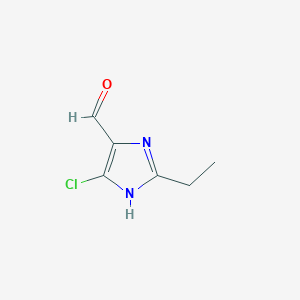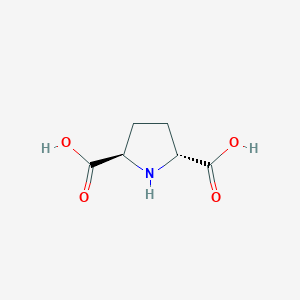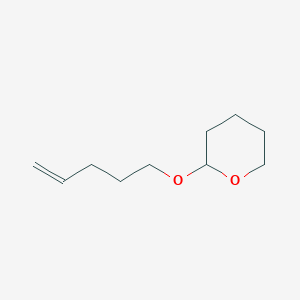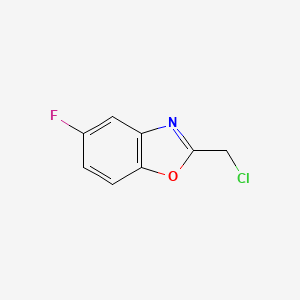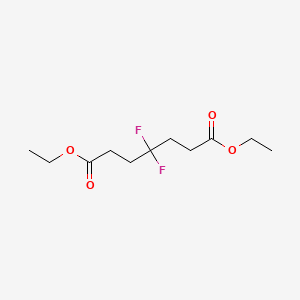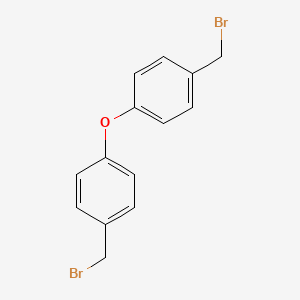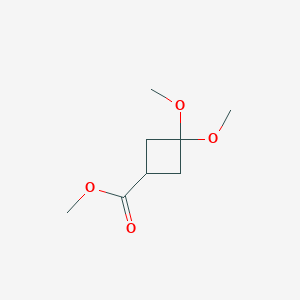
Methyl 3,3-dimethoxycyclobutane-1-carboxylate
Vue d'ensemble
Description
Methyl 3,3-dimethoxycyclobutane-1-carboxylate is a chemical compound with the molecular formula C8H14O4 . It is also known by other names such as Methyl 3,3-dimethoxycyclobutanecarboxylate and 3,3-Dimethoxycyclobutane-1-carboxylate methyl ester . The molecular weight of this compound is 174.19 g/mol .
Molecular Structure Analysis
The molecular structure of Methyl 3,3-dimethoxycyclobutane-1-carboxylate can be represented by the InChI code1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3 . The Canonical SMILES representation is COC(=O)C1CC(C1)(OC)OC . Physical And Chemical Properties Analysis
Methyl 3,3-dimethoxycyclobutane-1-carboxylate has a molecular weight of 174.19 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 174.08920892 g/mol . The topological polar surface area is 44.8 Ų . It has a heavy atom count of 12 .Applications De Recherche Scientifique
1. Reaction with RuO4 and Oxidative Scission
Methyl 3,3-dimethoxycyclobutane-1-carboxylate, when reacted with RuO4 in certain conditions, has shown to be unreactive, indicating its stability under these specific conditions. This finding contributes to understanding the reactivity of cycloalkane rings and can inform synthetic chemistry processes (Graziano et al., 1996).
2. Structural Analyses in Polymerization
This compound has been studied in the context of anionic polymerization. It was used to obtain information on the initiation mechanism in the polymerization of methyl bicyclobutane-1-carboxylate. Such research is vital for the development of new polymeric materials with specific properties (Kawauchi et al., 2005).
3. Role in Stereoselective Cyclisations
In another study, this compound was synthesized and its thermolysis was studied. It was found to form another compound through electrocyclization, which confirms theoretical predictions about such reactions. This is significant for understanding stereochemistry in organic synthesis (Niwayama & Houk, 1992).
4. Insights into Crystal Structure
Methyl 3,3-dimethoxycyclobutane-1-carboxylate has also been involved in studies analyzing the planarity of the cyclobutane ring in crystal structures. Such studies are crucial for understanding molecular interactions and stability in crystalline forms, which has implications in material science and drug design (Shabir et al., 2020).
5. Chemical and X-ray Crystallographic Studies
It has also been a subject of studies involving photodimerisation in the crystalline state, contributing to the understanding of chemical reactions under the influence of light, which is important in photochemistry and the development of light-responsive materials (Begley et al., 1979).
Propriétés
IUPAC Name |
methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-10-7(9)6-4-8(5-6,11-2)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNARWNKXNPXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440664 | |
| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
CAS RN |
98231-07-3 | |
| Record name | Methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3-dimethoxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

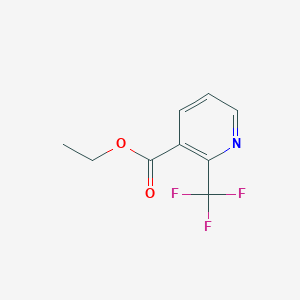
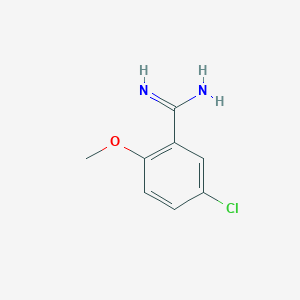
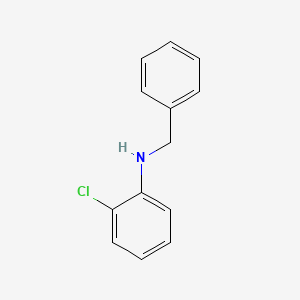
![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)
